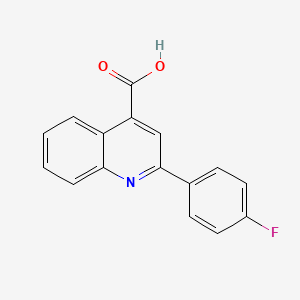

2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSAIQFBELCOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441-28-1 | |

| Record name | 2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Fluorophenyl)quinoline-4-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, planar quinoline core, combined with the electron-withdrawing fluorine substituent on the phenyl ring, provides a unique scaffold for the design of targeted therapeutics. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a particular focus on its role as a foundational structure in the development of enzyme inhibitors.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The presence of the carboxylic acid group influences its solubility and acidity, while the fluorophenylquinoline core contributes to its lipophilicity and potential for aromatic interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₀FNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 267.25 g/mol | --INVALID-LINK--[2] |

| CAS Number | 441-28-1 | --INVALID-LINK--[3] |

| Appearance | White to off-white solid | --INVALID-LINK--[4] |

| Melting Point | 214-216 °C (for the analogous 2-(4-methylphenyl) derivative) | --INVALID-LINK--[5] |

| Solubility | Generally soluble in polar organic solvents such as DMSO and DMF. Solubility in aqueous solutions is pH-dependent. | --INVALID-LINK--[6] |

| pKa | Estimated to be in the range of 4-5 for the carboxylic acid group, typical for aromatic carboxylic acids. | General chemical knowledge |

| Predicted XlogP | 3.5 | --INVALID-LINK--[7] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ 14.00 (s, 1H), 8.69–8.56 (m, 1H), 8.39 (dd, J = 23.2, 12.3 Hz, 2H), 8.26 (d, J = 8.1 Hz, 1H), 8.13 (dd, J = 17.7, 8.5 Hz, 1H), 7.94–7.77 (m, 1H), 7.72–7.62 (m, 1H), 7.40 (t, J = 8.6 Hz, 1H), 7.10 (d, J = 8.6 Hz, 1H).[8]

-

¹³C NMR: Characteristic signals for the quinoline and fluorophenyl rings, as well as the carboxylic acid carbon, are expected in the aromatic region (115-160 ppm) and downfield (around 165-170 ppm) respectively.

-

FT-IR (KBr, cm⁻¹): A broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch of the carboxylic acid), and bands in the 1600-1450 cm⁻¹ region (aromatic C=C stretching).

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₆H₁₀FNO₂: 268.07291, found: 268.07605.[8]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through well-established named reactions in heterocyclic chemistry, primarily the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction provides a direct and efficient route to quinoline-4-carboxylic acids. The reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

The choice of a strong base, typically potassium hydroxide, is critical for the initial ring-opening of the isatin amide bond to form a keto-acid intermediate. This is followed by a condensation reaction between the aniline moiety of the opened isatin and the carbonyl group of 4-fluoroacetophenone to form an imine, which then tautomerizes to the more stable enamine. An intramolecular cyclization and subsequent dehydration yield the final quinoline-4-carboxylic acid product.

References

- 1. This compound | C16H10FNO2 | CID 723163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. PubChemLite - this compound (C16H10FNO2) [pubchemlite.lcsb.uni.lu]

- 8. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

Introduction

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antitumor, and antiviral properties. The specific substitution of a 4-fluorophenyl group at the 2-position and a carboxylic acid at the 4-position can significantly influence the molecule's pharmacological profile. Accurate and unambiguous structural elucidation is a critical and foundational step in the research and development of such novel chemical entities. This guide provides a comprehensive, multi-technique approach to confirming the molecular structure of this compound, grounded in established analytical principles and methodologies.

Strategic Approach to Structure Elucidation

The definitive confirmation of a molecule's structure is rarely achieved through a single analytical technique. Instead, it relies on the convergence of data from multiple orthogonal methods.[1][2][3] Our strategy for elucidating the structure of this compound integrates chemical synthesis with advanced spectroscopic analysis. This holistic approach not only confirms the final structure but also validates the synthetic pathway.

The overall workflow for this structural elucidation is as follows:

Part 1: Chemical Synthesis via the Pfitzinger Reaction

The synthesis of the target compound provides the material for analysis and offers initial structural insights based on the reaction mechanism. The Pfitzinger reaction is a robust and widely used method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[4][5][6]

Reaction Mechanism Rationale

The Pfitzinger reaction proceeds through a series of well-established steps:[4][5][7]

-

Ring Opening: A strong base (e.g., potassium hydroxide) hydrolyzes the amide bond in isatin to form a potassium isatinate intermediate.

-

Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of 4'-fluoroacetophenone to form an imine (Schiff base).

-

Cyclization and Dehydration: The enamine tautomer of the imine undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic quinoline-4-carboxylic acid product.

This specific choice of reactants, isatin and 4'-fluoroacetophenone, logically leads to the formation of this compound.

Experimental Protocol: Synthesis

A representative protocol for the synthesis of this compound is as follows:[8][9]

-

Base Solution Preparation: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir the mixture at room temperature for 30-45 minutes until the isatin fully dissolves and the ring opens to form the potassium isatinate.

-

Addition of Carbonyl Compound: Slowly add a stoichiometric equivalent of 4'-fluoroacetophenone (approximately 4.2 mL) to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 8-12 hours.[5][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, remove the solvent via rotary evaporation. Dissolve the residue in 100 mL of water and acidify with 3M hydrochloric acid (HCl) to a pH of 5-6 to precipitate the product.[8][9]

-

Purification: Collect the crude product by vacuum filtration. Further purify the solid by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to yield the final product as a white or pale yellow solid.[8][9]

Part 2: Spectroscopic Analysis and Data Interpretation

The purified product is subjected to a suite of spectroscopic analyses to confirm its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[1][10] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

Experimental Protocol: HRMS

-

Instrument: Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer or equivalent.[8][9]

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode ([M+H]⁺).

-

Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Data Interpretation

The molecular formula for this compound is C₁₆H₁₀FNO₂. The expected monoisotopic mass for the protonated molecule ([M+H]⁺) can be precisely calculated.

| Parameter | Theoretical Value | Experimental Value | Reference |

| Molecular Formula | C₁₆H₁₀FNO₂ | - | [11][12] |

| Monoisotopic Mass | 267.06955 u | - | [12] |

| [M+H]⁺ Calculated | 268.07683 m/z | 268.07605 m/z | [8] |

The close agreement between the calculated and experimentally observed mass for the [M+H]⁺ ion provides strong evidence for the proposed elemental composition.[8]

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns. For quinoline-4-carboxylic acids, common fragmentation pathways include the loss of the carboxyl group (–COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[13] Further fragmentation may involve the expulsion of HCN (27 Da) from the quinoline ring.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[2] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR

-

Instrument: Bruker DRX spectrometer (400 MHz or higher).[8][9]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, as the carboxylic acid proton is readily observable in this solvent.[14]

-

Analysis: Acquire standard ¹H and ¹³C NMR spectra. For complex spectra, 2D NMR experiments like COSY and HMBC can be employed for unambiguous assignments.[14]

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~14.0 | Singlet | - | 1H |

| Quinoline H5/H8 | 8.1-8.7 | Doublet/Multiplet | ~8.5 | 2H |

| Quinoline H3 | ~8.4 | Singlet | - | 1H |

| Quinoline H6/H7 | 7.6-7.9 | Multiplet | - | 2H |

| Fluorophenyl H2'/H6' | ~8.3 | Multiplet | - | 2H |

| Fluorophenyl H3'/H5' | ~7.4 | Multiplet | - | 2H |

Note: The actual spectrum from the literature for a similar compound, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, shows a singlet for the carboxylic acid proton around δ 14.07, doublets for quinoline protons around δ 8.66 and δ 8.18, and multiplets for the other aromatic protons, which aligns with these expectations.[8]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| Quaternary Carbons (C-F, C-2, C-4, C-8a, C-4a) | 115-165 (C-F shows a large C-F coupling) |

| Aromatic CH Carbons | 120-135 |

Note: Literature data for similar 2-phenylquinoline derivatives confirms these general chemical shift ranges.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

-

Instrument: Schimadzu FTIR-8400S or equivalent.[16]

-

Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation

The FTIR spectrum of this compound should display several characteristic absorption bands.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching (broad) | 2500-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Carboxylic Acid C=O | Stretching | 1680-1710 |

| Aromatic C=C / C=N | Stretching | 1450-1650 |

| C-F | Stretching | 1000-1400 |

| C-O | Stretching | 1210-1320 |

Note: The presence of a strong, broad absorption for the O-H stretch and a sharp, intense peak for the C=O stretch are highly indicative of the carboxylic acid functional group. The C=N and aromatic C=C stretching vibrations confirm the quinoline ring system.[17]

Conclusion: A Unified Structural Confirmation

The structural elucidation of this compound is achieved through the logical synthesis and comprehensive analysis of converging data from multiple spectroscopic techniques.

The Pfitzinger reaction provides a logical synthetic route to the target molecule. High-resolution mass spectrometry confirms the precise elemental composition (C₁₆H₁₀FNO₂). ¹H and ¹³C NMR spectroscopy definitively establish the connectivity of the atoms, revealing the distinct quinoline and 4-fluorophenyl ring systems, as well as the carboxylic acid group. Finally, FTIR spectroscopy corroborates the presence of all key functional groups predicted by the proposed structure. This self-validating system of interlocking data provides an unambiguous and authoritative confirmation of the structure of this compound, a critical step for any further investigation in drug development and medicinal chemistry.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. This compound | C16H10FNO2 | CID 723163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C16H10FNO2) [pubchemlite.lcsb.uni.lu]

- 13. chempap.org [chempap.org]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. jocpr.com [jocpr.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of therapeutic agents.[1][2] The incorporation of a fluorophenyl group at the 2-position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making its comprehensive characterization essential for drug discovery and development. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering not only known data but also detailing the authoritative experimental protocols required for its synthesis and empirical characterization. We delve into the synthesis via the Pfitzinger reaction, structural elucidation, and the determination of key parameters such as solubility, acidity (pKa), and melting point, providing a framework for its evaluation as a lead compound or synthetic intermediate.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry and a key pharmacophore in drug design. Its rigid, planar structure and ability to engage in various intermolecular interactions (π-π stacking, hydrogen bonding) allow it to bind effectively to a multitude of biological targets. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The subject of this guide, this compound (CAS No. 441-28-1), combines this potent scaffold with two critical functional groups: a carboxylic acid at the 4-position, which provides a key site for hydrogen bonding and salt formation, and a 4-fluorophenyl substituent. The fluorine atom is a bioisostere of a hydrogen atom but imparts profoundly different properties, including increased metabolic stability and altered binding affinities, due to its high electronegativity. Understanding the fundamental physicochemical properties of this molecule is therefore a prerequisite for any rational drug design or process chemistry program.

Synthesis and Structural Elucidation

The most direct and widely adopted method for preparing 2-arylquinoline-4-carboxylic acids is the Pfitzinger reaction.[5][6] This classic condensation reaction provides a robust route to the desired scaffold from readily available starting materials.

Causality of Method Choice: The Pfitzinger reaction is chosen for its reliability and convergence. It efficiently constructs the complex quinoline core in a single synthetic operation by condensing isatin with a carbonyl compound possessing an α-methylene group (in this case, 4'-fluoroacetophenone) under basic conditions.[6][7] The base-catalyzed ring-opening of isatin to an isatinate intermediate is the critical first step, which then undergoes condensation and intramolecular cyclization to yield the final aromatic product.[8]

Caption: Pfitzinger reaction workflow for synthesis.

Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol is a robust, generalized procedure adapted from established methodologies.[3][5][8]

-

Base Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide (4.0 eq) in 95% ethanol under stirring. Rationale: A strong base is required to hydrolyze the amide bond in isatin.

-

Isatin Ring Opening: Add isatin (1.0 eq) to the ethanolic KOH solution. Stir the mixture at room temperature for approximately 30 minutes. The color should change as the potassium salt of isatinic acid is formed.

-

Carbonyl Addition: Slowly add 4'-fluoroacetophenone (1.05 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to drive the condensation and subsequent cyclization/dehydration steps to completion.

-

Work-up and Isolation: After cooling, distill the ethanol under reduced pressure. Dissolve the resulting residue in water.

-

Purification: Wash the aqueous solution with diethyl ether to remove unreacted 4'-fluoroacetophenone. Cool the aqueous layer in an ice bath and acidify to pH ~4-5 with glacial acetic acid or dilute HCl.

-

Collection: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The data presented below combines known values with expert-validated protocols for their empirical determination.

Table 1: Summary of Physicochemical Properties

| Property | Value / Data | Significance in Drug Development |

| CAS Number | 441-28-1[9] | Unique identifier for substance registration and tracking. |

| Molecular Formula | C₁₆H₁₀FNO₂[10] | Defines elemental composition. |

| Molecular Weight | 267.25 g/mol [10] | Impacts diffusion, transport, and molar concentration calculations. |

| Melting Point (°C) | Not reported, requires experimental determination. | Indicator of purity, lattice energy, and solid-state stability. |

| Aqueous Solubility | Expected to be low, requires experimental determination. | Affects dissolution rate and bioavailability. Poor solubility is a major challenge in drug development.[11] |

| pKa | Estimated ~3.5-4.5, requires experimental determination. | Governs the ionization state at physiological pH (7.4), which dictates solubility, permeability, and target binding. |

| Calculated LogP | 3.5 (XlogP3-AA) | Predicts lipophilicity and the ability to cross cell membranes. |

Melting Point (MP)

The melting point is a fundamental thermal property that provides a quick and reliable indication of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the recrystallized product is thoroughly dried to remove any residual solvent. Finely grind a small amount of the solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating Profile: Use a rapid heating rate (10-20 °C/min) for a coarse determination. For a precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the coarse MP, then reducing the ramp rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For high accuracy, an average of three measurements should be taken.

Aqueous Solubility

Aqueous solubility is a master variable in drug development, directly influencing oral bioavailability. For ionizable compounds like this compound, solubility is highly pH-dependent.[12] The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method.[13][14]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

-

System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a sealed vial containing a known volume of a specific buffer. Rationale: Ensuring an excess of solid is present is critical for achieving a saturated solution at equilibrium.

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15][16]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC, against a standard calibration curve.[13] The resulting concentration is the equilibrium solubility at that specific pH and temperature.

Acidity Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this determines its charge and, consequently, its interactions with biological membranes and protein targets. Potentiometric titration is the most accurate and widely used method for pKa determination.[17][18][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[17]

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low. The final concentration should be around 1-10 mM. Add an inert salt like KCl (to 0.15 M) to maintain constant ionic strength.[20]

-

Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid.[19]

-

Titration: While stirring, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[20]

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve). For higher accuracy, the inflection point can be determined from the first or second derivative of the titration curve.

Overall Characterization Workflow

A logical workflow is essential to ensure the identity, purity, and key properties of the synthesized compound are accurately established. This process forms a self-validating system where each step confirms the success of the previous one.

Caption: A standard workflow for compound characterization.

Conclusion

This guide outlines the critical physicochemical properties of this compound and provides the authoritative experimental frameworks necessary for their determination. While specific empirical data for properties like melting point and pKa are not widely published, the provided protocols empower researchers to generate this crucial data with high fidelity. A thorough understanding and empirical validation of these parameters are indispensable first steps in leveraging this promising molecular scaffold for applications in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to 2-(4-Fluorophenyl)quinoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core molecular and physicochemical properties, detailed synthetic methodologies, and thorough spectral characterization. Furthermore, this guide explores the promising therapeutic applications of this quinoline derivative, particularly its emerging roles as an inhibitor of histone deacetylases (HDACs) and sirtuin 3 (SIRT3), and its potential as an antimicrobial agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the study and application of this molecule.

Compound Identification and Physicochemical Properties

This compound is a derivative of quinoline-4-carboxylic acid, also known as cinchophen, featuring a 4-fluorophenyl substituent at the 2-position of the quinoline ring system. The presence of the fluorine atom can significantly influence the compound's physicochemical properties and biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₀FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 267.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 441-28-1 | --INVALID-LINK-- |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | --INVALID-LINK-- |

| InChI Key | OSSAIQFBELCOGQ-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods. These reactions offer versatile pathways to this class of compounds from readily available starting materials.

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] For the synthesis of the title compound, 4-fluoroaniline, benzaldehyde, and pyruvic acid would be the reactants.

Reaction Mechanism: The reaction likely proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by a reaction with the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to the aromatic quinoline.[1]

Caption: General workflow of the Doebner reaction.

Experimental Protocol (Adapted from a general Doebner reaction protocol): [1][2]

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Pyruvic Acid: Add pyruvic acid (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the precipitate by filtration and wash with cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford pure this compound.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] To synthesize the target molecule, isatin would be reacted with 4-fluoroacetophenone.

Reaction Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[3]

Caption: General workflow of the Pfitzinger reaction.

Experimental Protocol (Adapted from a general Pfitzinger reaction protocol): [4][5][6]

-

Preparation of Base Solution: In a round-bottom flask, dissolve potassium hydroxide (3 equivalents) in ethanol.

-

Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution and stir until a clear solution is formed.

-

Addition of Carbonyl Compound: Add 4-fluoroacetophenone (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

-

Isolation: The precipitated product is collected by filtration, washed with water, and dried.

-

Purification: Recrystallization from a suitable solvent such as ethanol affords the purified this compound.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and fluorophenyl rings, as well as a downfield singlet for the carboxylic acid proton (typically >10 ppm). The protons on the quinoline ring will appear as a series of doublets and triplets, while the protons on the fluorophenyl ring will exhibit splitting patterns influenced by the fluorine atom. For the analogous 2-(2-fluorophenyl)quinoline-4-carboxylic acid, the carboxylic acid proton appears at δ 14.02 ppm (in DMSO-d₆).[7]

-

¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-185 ppm. The carbon atoms of the aromatic rings will appear between 110 and 150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. A strong C-F stretching band is also expected, typically in the 1000-1400 cm⁻¹ range. For a similar compound, 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid, the O-H stretch was observed at 3002.55 cm⁻¹ and the C=O stretches at 1691.63 and 1659.10 cm⁻¹.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. For 2-(2-fluorophenyl)quinoline-4-carboxylic acid, the calculated m/z for [M+H]⁺ is 268.07291, and the found value was 268.07291, confirming the molecular formula C₁₆H₁₀FNO₂.[7] The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak. Key fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of CO₂ (44 Da).[9]

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[10] this compound and its analogs are of particular interest for their potential as anticancer and antimicrobial agents.

Anticancer Activity: HDAC and SIRT3 Inhibition

Recent studies have highlighted the potential of 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs).[7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[7] By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[7][11]

Furthermore, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a mitochondrial sirtuin that is also involved in cancer cell metabolism and survival.[12][13] The inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[12][13] The this compound scaffold represents a promising starting point for the design of selective HDAC and SIRT3 inhibitors for cancer therapy.

Caption: Proposed anticancer mechanism of action.

Antimicrobial Activity

Quinoline-4-carboxylic acids have a long history as antimicrobial agents.[10][14] This class of compounds has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[15][16] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The introduction of a fluorine atom at the 4-position of the phenyl ring can enhance the antimicrobial potency of these compounds.[17] Therefore, this compound is a promising candidate for further investigation as a novel antibacterial agent.

Conclusion

This compound is a synthetically accessible molecule with a rich chemical profile and significant therapeutic potential. The established Doebner and Pfitzinger reactions provide reliable routes for its synthesis, and its structure can be unequivocally confirmed by modern spectroscopic methods. The growing body of evidence supporting its role as an inhibitor of key cancer targets like HDACs and SIRT3, along with its potential as an antimicrobial agent, underscores its importance in contemporary drug discovery. This technical guide serves as a foundational resource to encourage and facilitate further research into this promising compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

- 1. One moment, please... [iipseries.org]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempap.org [chempap.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 14. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

Introduction

The quinoline ring system is a quintessential scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This heterocyclic motif is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity. Within this class, 2-arylquinoline-4-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating significant potential in oncology, immunology, and infectious diseases.[2]

This technical guide focuses on a specific, promising derivative: This compound . The introduction of a fluorine atom at the 4-position of the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and a more favorable pharmacokinetic profile. This document provides a comprehensive overview of the known biological activities of this compound, delving into its mechanisms of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Part 1: Anticancer and Antiproliferative Activities

The most extensively studied therapeutic potential of this compound and its close analogs lies in the field of oncology. These compounds have been shown to inhibit cancer cell proliferation by targeting several key enzymes that are critical for tumor growth and survival.

Mechanism of Action: Targeting Key Cancer-Related Enzymes

1.1.1. Inhibition of Histone Deacetylases (HDACs)

Expertise & Rationale: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Overexpression of certain HDAC isoforms, particularly class I HDACs like HDAC3, is a hallmark of many cancers. Therefore, inhibiting HDACs can restore the expression of these suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a novel "cap" group for HDAC inhibitors, providing a rigid structure for interaction with the enzyme's active site.[3][4]

Experimental Findings: Derivatives of this compound have been synthesized and evaluated for their HDAC inhibitory activity. For instance, by attaching various zinc-binding groups (ZBGs) like hydroxamic acid or hydrazide via a linker, researchers have created potent HDAC inhibitors.[3][4] One such derivative, D28 , which incorporates the 2-phenylquinoline-4-carboxylic acid moiety, demonstrated significant and selective inhibitory activity against HDAC3 with an IC₅₀ value of 24.45 µM, while showing no activity against HDAC1, 2, and 6.[3] This isoform selectivity is highly desirable as it may reduce the off-target effects and toxicity associated with pan-HDAC inhibitors.

Table 1: HDAC Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative

| Compound | Target | IC₅₀ (µM) | Selectivity |

|---|

| D28 | HDAC3 | 24.45 | Selective vs. HDAC1, 2, 6 |

Data sourced from Frontiers in Chemistry (2022).[3]

Causality Behind Experimental Choices: The choice of an in vitro enzymatic assay is the foundational step to confirm direct target engagement. This biochemical assay isolates the enzyme and the inhibitor, removing the complexities of a cellular environment. This allows researchers to definitively state that the compound's activity is due to the direct inhibition of the enzyme's catalytic function and to quantify its potency (IC₅₀).

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol describes a typical fluorometric assay to determine the IC₅₀ values of test compounds against purified human HDAC enzymes.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Dilute the purified recombinant human HDAC enzyme (e.g., HDAC3/NCOR1 complex) to the desired concentration in the assay buffer.

-

Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

-

Prepare the developer solution (e.g., Trichostatin A and trypsin in assay buffer).

-

Serially dilute the test compound, this compound derivative, in DMSO to create a range of concentrations.

-

-

Assay Procedure:

-

Add 2 µL of the serially diluted compound solution to the wells of a 96-well black microplate.

-

Add 28 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the HDAC substrate solution to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding 10 µL of the developer solution.

-

Incubate for an additional 20 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

-

Caption: General mechanism of HDAC inhibition.

1.1.2. Inhibition of Sirtuin 3 (SIRT3)

Expertise & Rationale: SIRT3 is a primary mitochondrial deacetylase that regulates the activity of enzymes involved in metabolism, redox balance, and apoptosis. In many cancers, SIRT3 acts as a tumor suppressor. However, in others, such as MLL-rearranged leukemia, it is overexpressed and promotes leukemogenesis. Therefore, selective SIRT3 inhibitors are being sought as potential therapeutics. The 2-phenylquinoline-4-carboxylic acid scaffold has been explored for this purpose, with modifications designed to target the specific active site of SIRT3.[5]

Experimental Findings: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as SIRT3 inhibitors. The parent compound, with a 4-fluorophenyl group, serves as a key structural precursor. One of the most potent compounds in the series, P6 , exhibited an IC₅₀ of 7.2 µM for SIRT3 and showed selectivity over SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[5] This compound also demonstrated potent antiproliferative activity against MLL-rearranged leukemic cell lines.

Table 2: SIRT Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative

| Compound | SIRT3 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) |

|---|

| P6 | 7.2 | 32.6 | 33.5 |

Data sourced from Frontiers in Chemistry (2022).[5]

Protocol 2: In Vitro SIRT3 Enzymatic Assay

This protocol outlines a fluorometric assay to measure the deacetylase activity of SIRT3.

-

Reagent Preparation:

-

Prepare SIRT3 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Dilute recombinant human SIRT3 enzyme in the assay buffer.

-

Prepare the fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue).

-

Prepare NAD⁺ solution in the assay buffer.

-

Prepare the developer solution.

-

Perform serial dilutions of the test compound in DMSO.

-

-

Assay Procedure:

-

To a 96-well black microplate, add 2 µL of the serially diluted compound.

-

Add 28 µL of the diluted SIRT3 enzyme and 10 µL of the substrate.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of NAD⁺ solution.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and develop the signal by adding 10 µL of the developer solution. Incubate for 20 minutes.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

-

Calculate percent inhibition and determine the IC₅₀ value as described in Protocol 1.

-

Cellular Effects and Antiproliferative Activity

Expertise & Rationale: Beyond direct enzyme inhibition, it is crucial to demonstrate that a compound can exert a biological effect in a cellular context. Antiproliferative assays, such as the MTT assay, measure the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). These assays are fundamental for validating the therapeutic potential of an enzyme inhibitor.

Experimental Findings: Studies on various 2-arylquinoline-4-carboxylic acids have consistently shown antiproliferative activity against a range of human cancer cell lines.[6][7] For example, quinoline-4-carboxylic acid derivatives displayed selective viability reduction against cervical (HeLa) and mammary (MCF7) cancer cells.[6][7] While specific IC₅₀ values for the 2-(4-Fluorophenyl) derivative are spread across different studies targeting different enzymes, the collective evidence points to its role as a potent antiproliferative scaffold. Derivatives designed as SIRT3 inhibitors showed potent activity against leukemic cell lines, and those targeting HDACs were effective in other cancer models.[3][5]

Protocol 3: MTT Assay for Antiproliferative Activity

This protocol details the colorimetric MTT assay to assess the effect of a compound on cancer cell viability.

-

Cell Culture:

-

Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value.

-

Caption: A typical workflow for evaluating anticancer compounds.

Part 2: Anti-inflammatory and Antimalarial Potential

While the primary focus has been on oncology, the quinoline-4-carboxylic acid scaffold possesses well-documented activity in other therapeutic areas.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have shown impressive anti-inflammatory properties, in some cases comparable to classical NSAIDs like indomethacin.[6][7] The likely mechanism involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which is activated by stimuli like lipopolysaccharide (LPS).[7] Although specific data for the 2-(4-Fluorophenyl) derivative is limited in this context, the strong activity of the parent scaffold suggests this is a promising area for further investigation. The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α) in LPS-stimulated macrophage cells like RAW 264.7.[6][7]

Antimalarial Activity

The quinoline core is historically one of the most important scaffolds in the fight against malaria, with quinine and chloroquine being landmark drugs.[8][9] Research continues into new quinoline derivatives to combat widespread drug resistance.[10] Studies on 2-substituted quinoline-4-carboxylic acid amides and other derivatives have revealed potent antiplasmodial activity against both chloroquine-sensitive and multi-drug-resistant strains of Plasmodium falciparum.[11][12] The mechanism often involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[8] The this compound structure fits the general pharmacophore for this activity, making it a candidate for future antimalarial drug design and evaluation.

Part 3: Synthesis

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established and typically achieved through a one-pot condensation reaction known as the Doebner reaction.[13]

Expertise & Rationale: The Doebner reaction is a powerful and efficient method that constructs the quinoline core from simple, often commercially available starting materials. It involves the reaction of an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the key reactants are aniline, 4-fluorobenzaldehyde, and pyruvic acid. This straightforward synthesis makes the scaffold highly accessible for medicinal chemistry programs, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Protocol 4: General Synthesis via Doebner Reaction

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in a solvent such as ethanol or acetic acid.

-

Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration. Wash the solid with a cold solvent (e.g., ethanol or water) to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield this compound as a solid.[3]

Caption: Synthesis via the Doebner Reaction.

Conclusion and Future Directions

This compound is a versatile and synthetically accessible scaffold with significant, well-documented biological activity, particularly in the realm of anticancer research. Its derivatives have demonstrated potent and often selective inhibition of key oncological targets like HDAC3 and SIRT3, translating to robust antiproliferative effects in cancer cells.

While its potential as an anticancer agent is the most developed area of research, the inherent properties of the quinoline-4-carboxylic acid core suggest that its anti-inflammatory and anti-infective activities warrant deeper investigation.

Future work should focus on:

-

Lead Optimization: Systematically modifying the core structure to enhance potency and selectivity for specific enzyme targets.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo studies.

-

In Vivo Efficacy: Testing optimized compounds in animal models of cancer and infectious diseases to validate their therapeutic potential.

-

Exploration of New Targets: Screening the compound and its analogs against a wider panel of kinases, proteases, and other enzymes to uncover novel mechanisms and therapeutic applications.

This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the rich biological landscape of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Pronged Strategy for the Identification and Validation of Therapeutic Targets for 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

An in-depth technical guide by a Senior Application Scientist

Abstract

The discovery of novel therapeutics is fundamentally reliant on the precise identification of their molecular targets. 2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class, a scaffold present in various bioactive molecules. However, its specific biological targets and therapeutic potential remain uncharacterized. This technical guide outlines a comprehensive, multi-layered strategy for the de-novo identification and validation of its therapeutic targets. We present an integrated workflow that combines computational prediction, biophysical and biochemical screening, and cell-based target engagement assays. This document serves as a practical manual for researchers in drug discovery, providing detailed protocols and the scientific rationale behind each experimental choice, thereby creating a self-validating system for robust target elucidation.

Introduction: The Challenge of Target Deconvolution

The quinoline ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is a relatively unexplored member of this family. The primary challenge in advancing such a molecule through the drug discovery pipeline is the deconvolution of its mechanism of action, which begins with identifying its direct molecular target(s).

Phase 1: In Silico Target Prediction & Pharmacophore Analysis

Rationale: Before committing to resource-intensive wet-lab experiments, computational (in silico) approaches offer a rapid and cost-effective way to generate a preliminary, ranked list of potential protein targets. These methods leverage the principle of chemical similarity, predicting that molecules with similar structures are likely to bind to similar proteins.

Reverse Docking & Pharmacophore Modeling

Reverse docking screens the structure of our query molecule against a vast library of 3D protein structures to identify those with the most favorable binding energies. This is complemented by pharmacophore modeling, which identifies the essential 3D arrangement of chemical features responsible for biological activity.

Workflow for In Silico Analysis:

-

Structure Preparation: Generate a 3D conformer of this compound and perform energy minimization using computational chemistry software.

-

Target Prediction: Submit the structure to multiple target prediction servers. It is crucial to use an ensemble of platforms, as their underlying algorithms and libraries differ. Recommended platforms include SwissTargetPrediction and PharmMapper.

-

Data Consolidation & Filtering: Aggregate the lists of potential targets. Prioritize targets that appear across multiple prediction platforms. Further filter this list based on biological plausibility. For instance, if preliminary cell-based assays (not detailed here) suggest an anti-inflammatory effect, prioritize targets within inflammatory pathways (e.g., kinases, cytokines, cyclooxygenases).

Caption: Workflow for computational target prediction.

Phase 2: In Vitro Target Identification & Biophysical Validation

Rationale: The prioritized list from Phase 1 must be validated experimentally. This phase aims to answer a fundamental question: Does the compound physically interact with the predicted proteins? We will employ two orthogonal, label-free techniques to confirm direct binding and assess binding affinity.

Method 1: Proteome-wide Screening with Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that when a small molecule binds to a target protein, it stabilizes the protein's structure, making it less susceptible to proteolysis. This allows for the unbiased identification of targets directly from complex cell lysates.

Experimental Protocol for DARTS:

-

Lysate Preparation: Culture a relevant cell line (e.g., HEK293T or a cancer cell line like HeLa) and prepare a native cell lysate.

-

Compound Incubation: Divide the lysate into two aliquots: one incubated with this compound (treatment) and one with a vehicle control (e.g., DMSO).

-

Proteolysis: Add a protease, such as pronase, to both aliquots and incubate for a defined period. The concentration of pronase and incubation time must be optimized to achieve near-complete digestion in the control group.

-

Quenching & Analysis: Stop the digestion and run the samples on an SDS-PAGE gel.

-

Identification: Excise protein bands that are present in the treatment lane but absent or diminished in the control lane. Identify these proteins using mass spectrometry (LC-MS/MS).

Method 2: Validation with Thermal Shift Assay (TSA / DSF)

Once a specific hit (e.g., "Kinase X") is identified via DARTS, a direct binding assay is required for confirmation and to quantify the interaction. The Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) is an efficient method to measure changes in protein thermal stability upon ligand binding.

Experimental Protocol for DSF:

-

Reagent Preparation: Prepare a solution of purified recombinant target protein (e.g., Kinase X) and a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

-

Assay Plate Setup: In a 96- or 384-well PCR plate, mix the protein and dye with varying concentrations of this compound. Include a no-ligand control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).

-

Data Analysis: The instrument measures fluorescence at each temperature. As the protein unfolds, it exposes hydrophobic cores, causing the dye to bind and fluoresce. The melting temperature (Tm) is the point of maximum change in fluorescence. A positive interaction is indicated by an increase in the Tm (a "thermal shift," ΔTm) in the presence of the compound.

Hypothetical Data Summary:

| Predicted Target | Method | Key Parameter | Result | Interpretation |

| Kinase X | DSF | ΔTm (°C) | +5.2 | Strong stabilizing interaction |

| Receptor Y | DSF | ΔTm (°C) | +0.3 | No significant interaction |

| Enzyme Z | DSF | ΔTm (°C) | +2.1 | Moderate stabilizing interaction |

Phase 3: Cell-Based Target Engagement & Pathway Analysis

Rationale: Confirming a direct biophysical interaction in vitro is essential, but it does not prove that the compound engages its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in intact cells or tissues.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the thermal shift assay to the cellular environment. The binding of a drug to its target protein in a cell stabilizes it against heat-induced denaturation and aggregation.

Methodological & Application

Synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

An Application Guide to the Synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed technical guide for the synthesis of this compound, a key heterocyclic scaffold. As a compound of significant interest in medicinal chemistry, its derivatives have been explored for various therapeutic applications, including as potential histone deacetylase (HDAC) inhibitors for cancer therapy and as multidrug resistance protein 2 (MRP2) inhibitors.[1][2][3]

This guide offers an in-depth analysis of the primary synthetic methodologies, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations for each approach. We will focus on two of the most effective and classical methods for constructing the quinoline-4-carboxylic acid core: the Pfitzinger Reaction and the Doebner Reaction .

Chapter 1: A Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision dictated by factors such as the availability of starting materials, desired yield, scalability, and reaction conditions. For this compound, both the Pfitzinger and Doebner reactions offer robust pathways.

The Pfitzinger Reaction: A Classic Route from Isatin

First reported by Wilhelm Pfitzinger in 1886, this reaction is a cornerstone for preparing substituted quinoline-4-carboxylic acids.[4] The core principle involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in this case, 4'-fluoroacetophenone, under basic conditions.[5]

Mechanism and Rationale: The reaction is initiated by a base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate (an isatinate).[4][6] This intermediate then undergoes a condensation reaction with 4'-fluoroacetophenone to form a Schiff base.[6] An intramolecular cyclization, driven by the formation of a stable aromatic system, is followed by dehydration to yield the final this compound.[4] The use of a strong base like potassium hydroxide is crucial for the initial ring-opening of isatin.[7]

Caption: The mechanistic pathway of the Pfitzinger reaction.

The Doebner Reaction: A Versatile One-Pot Approach

The Doebner reaction, a modification of the Doebner-von Miller synthesis, provides an alternative and powerful one-pot method.[1][8] This reaction typically involves the condensation of an aromatic amine (aniline), an aldehyde (4-fluorobenzaldehyde), and pyruvic acid.[1]

Mechanism and Rationale: The reaction is generally acid-catalyzed.[9] It is believed to proceed via the formation of an α,β-unsaturated carbonyl compound in situ, followed by a conjugate addition of the aniline.[8] Subsequent cyclization and oxidation steps lead to the formation of the quinoline ring. The use of an acid catalyst like acetic acid or trifluoroacetic acid facilitates both the initial condensation and the final cyclodehydration steps.[1] This method is particularly advantageous as it assembles the complex quinoline core from three simpler, commercially available components in a single operation.

Strategic Comparison

The choice between these two reliable methods can be guided by practical laboratory considerations.

| Feature | Pfitzinger Reaction | Doebner Reaction |

| Key Reactants | Isatin, 4'-fluoroacetophenone | Aniline, 4-fluorobenzaldehyde, Pyruvic acid |

| Catalyst/Medium | Strong Base (e.g., KOH in ethanol)[6] | Acid (e.g., Acetic Acid, TFA in ethanol)[1] |

| Key Intermediate | Isatinate, Schiff base[4] | Schiff base, enamine adduct[8] |

| Primary Advantage | High convergence, direct route from isatin. | One-pot synthesis from simpler starting materials. |

| Considerations | Requires handling of isatin; strong basic conditions. | Can have variable yields depending on substrates. |

Chapter 2: Detailed Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of this compound. Researchers should perform their own optimization based on laboratory conditions and analytical results.

Caption: A generalized workflow for chemical synthesis.

Protocol 1: Synthesis via Pfitzinger Reaction

This protocol is adapted from established procedures for synthesizing 2-aryl-quinoline-4-carboxylic acids.[2][6]

Materials:

-

Isatin (1.0 eq)

-

4'-fluoroacetophenone (1.0 eq)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

Ethanol (95%)

-

Water

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid

-

Deactivated Charcoal (optional)

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. Caution: The dissolution of KOH is highly exothermic and should be done with care.

-

Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 eq). Stir the mixture at room temperature for 30-45 minutes. The color should change from orange/red to a pale yellow, indicating the formation of the potassium isatinate intermediate.[6]

-

Addition of Ketone: Add 4'-fluoroacetophenone (1.0 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours.[6][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool slightly and remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Acidification: Dissolve the resulting residue in water. If the solution is dark, it can be treated with a small amount of deactivated charcoal and filtered. Cool the aqueous solution in an ice bath and slowly acidify with concentrated HCl or glacial acetic acid until precipitation of the product is complete (typically pH 4-5).

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis via Doebner Reaction

This protocol is adapted from a reported synthesis of a structurally similar compound.[1]

Materials:

-

Aniline (1.0 eq)

-

4-fluorobenzaldehyde (1.0 eq)

-

Pyruvic acid (1.2 eq)

-

Absolute Ethanol or Glacial Acetic Acid

Procedure:

-

Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and pyruvic acid (1.2 eq) in a solvent such as absolute ethanol or glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux. The reaction is typically refluxed for 4-12 hours.[1] Monitor the reaction progress by TLC.

-

Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product often precipitates directly from the reaction mixture.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product sequentially with cold ethanol and then hexane to remove any unreacted starting materials and impurities.

-

Purification: Dry the crude product. If necessary, the product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.

Chapter 3: Product Validation and Troubleshooting

Confirmation of the final product's identity and purity is essential.

Product Characterization: The structure of this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals in the aromatic region for the quinoline and fluorophenyl protons, and a broad singlet for the carboxylic acid proton (often >13 ppm).[1]

-

¹³C NMR: Expect distinct signals for the fourteen unique carbons in the aromatic and carboxylic acid regions.

-

IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the carboxylic acid (around 1690-1710 cm⁻¹) and a broad O-H stretch.[1]

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₆H₁₀FNO₂ should be observed.[2][3]

Troubleshooting Guide:

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Insufficient reaction time or temperature. Incorrect stoichiometry or catalyst concentration. Degradation of starting materials under harsh conditions.[11] | Extend reflux time and monitor by TLC. Verify reactant quantities and catalyst choice. Attempt the reaction at a lower temperature for a longer duration.[11] |

| Impure Product | Incomplete reaction. Formation of side-products (e.g., aldol condensation of the ketone).[11] | Ensure the reaction goes to completion via TLC analysis. Optimize purification; screen different recrystallization solvents or consider column chromatography. |